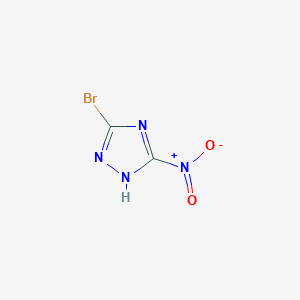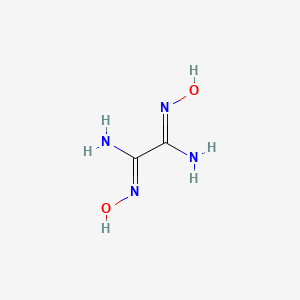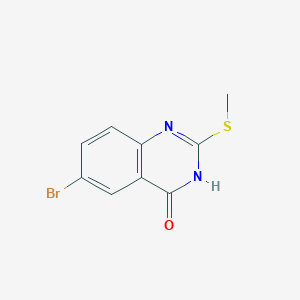
6-溴-2-(甲硫基)-3,4-二氢喹唑啉-4-酮
描述
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as mass spectra, 1H NMR, and infrared spectroscopy . Unfortunately, the specific molecular structure analysis for 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is not available in the retrieved resources.科学研究应用
Synthesis and Structural Studies
- Bromination of alkaloids like 2,3-tetramethylene-3,4-dihydroquinazoline, related to 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one, has been explored. Studies on crystal structures of such compounds reveal insights into their molecular associations due to hydrogen bonding (Mukarramov et al., 2009).
Catalysis and Synthesis Methods
- Research on catalytic systems like 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane has shown efficiency in the one-pot synthesis of dihydropyrimidinones and hydroquinazoline-diones, which may include compounds similar to 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one (Kefayati et al., 2012).
Anticancer Applications
- A novel method for synthesizing 4-tetrazolyl-3,4-dihydroquinazoline derivatives, related to the compound , demonstrated potential in inhibiting breast cancer cells (Xiong et al., 2022).
Intermediate in Drug Synthesis
- 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, closely related to the compound, is an important intermediate in synthesizing drugs for treating colon and rectal cancers (Zheng-you, 2010).
Novel Synthesis Techniques
- Studies on the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, which shares structural similarities, provide insights into the synthesis processes and conditions for such compounds (Wlodarczyk et al., 2011).
Crystal Structure Analysis
- The crystal structure and molecular interactions of novel compounds like 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, structurally related to the compound , were studied, providing insights into their molecular arrangements (Ouerghi et al., 2021).
属性
IUPAC Name |
6-bromo-2-methylsulfanyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-14-9-11-7-3-2-5(10)4-6(7)8(13)12-9/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBCWQRLMSLKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C(C=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

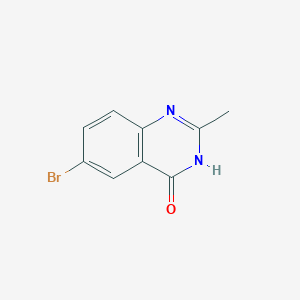
![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)

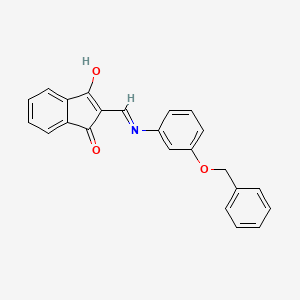
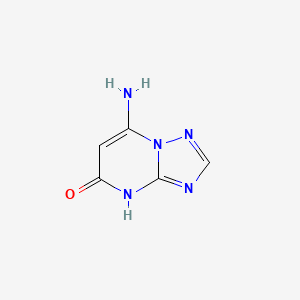
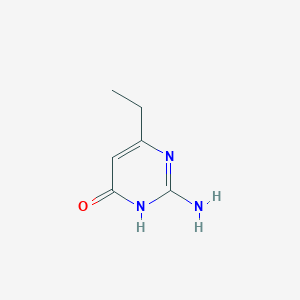

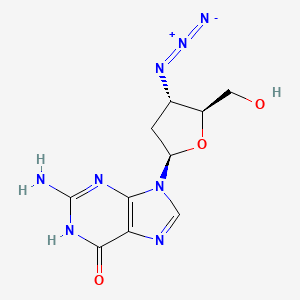
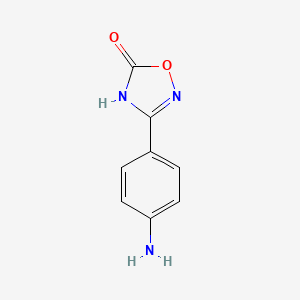
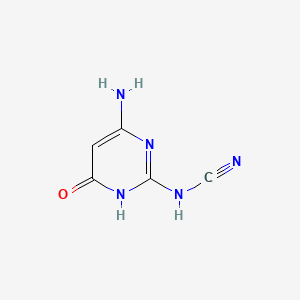

![(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384159.png)
